

Dalpiviclib hydrochloride in vitro cell proliferation assay protocol

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Compound of Interest

Compound Name: *Dalpiviclib hydrochloride*

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Application Notes and Protocols for Dalpiviclib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

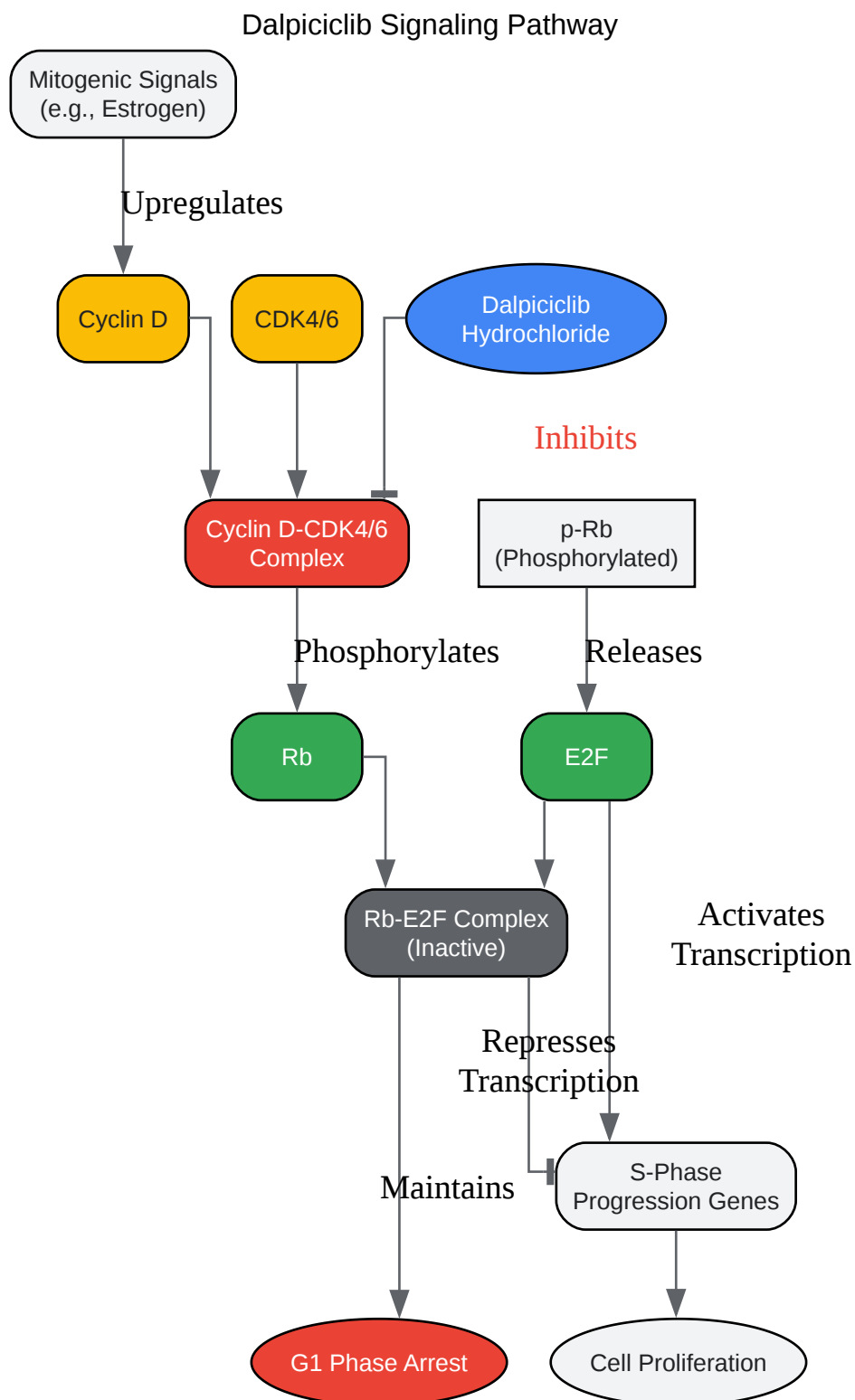
Dalpiviclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the targeted therapy of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] By targeting the core cell cycle machinery, Dalpiviclib induces G1 phase arrest, thereby inhibiting the proliferation of cancer cells.[3] These application notes provide a detailed protocol for an in vitro cell proliferation assay to determine the potency of **Dalpiviclib hydrochloride**, along with its underlying mechanism of action and relevant signaling pathways.

Mechanism of Action

Dalpiviclib hydrochloride selectively targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[4] In many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation. Dalpiviclib inhibits the kinase activity of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[2][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the

expression of genes required for DNA synthesis and cell cycle progression.[4] This ultimately leads to a reversible arrest of the cell cycle in the G1 phase.[3]

Signaling Pathway Diagram



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Caption: Dalpiciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.

Data Presentation

The potency of **Dalpiciclib hydrochloride** is typically determined by calculating the half-maximal inhibitory concentration (IC50) from in vitro cell proliferation assays. The following table summarizes hypothetical IC50 values for Dalpiciclib in common breast cancer cell lines.

Cell Line	Receptor Status	Dalpiciclib IC50 (nM)
MCF-7	ER+, PR+, HER2-	15
T-47D	ER+, PR+, HER2-	25
MDA-MB-231	ER-, PR-, HER2-	>1000

Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

In Vitro Cell Proliferation Assay using CyQUANT® Direct Cell Proliferation Assay

This protocol is optimized for determining the antiproliferative activity of **Dalpiciclib hydrochloride** in the MCF-7 human breast cancer cell line. It is crucial to use a DNA-based assay like CyQUANT®, as metabolic assays (e.g., MTT, XTT) can produce misleading results for CDK4/6 inhibitors due to continued cell growth in G1 arrest.

Materials:

- **Dalpiciclib hydrochloride**
- MCF-7 cells

- Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS, 0.01 mg/mL bovine insulin)
- 96-well clear-bottom black tissue culture plates
- CyQUANT® Direct Cell Proliferation Assay Kit
- Multimode microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)
- Dimethyl sulfoxide (DMSO)

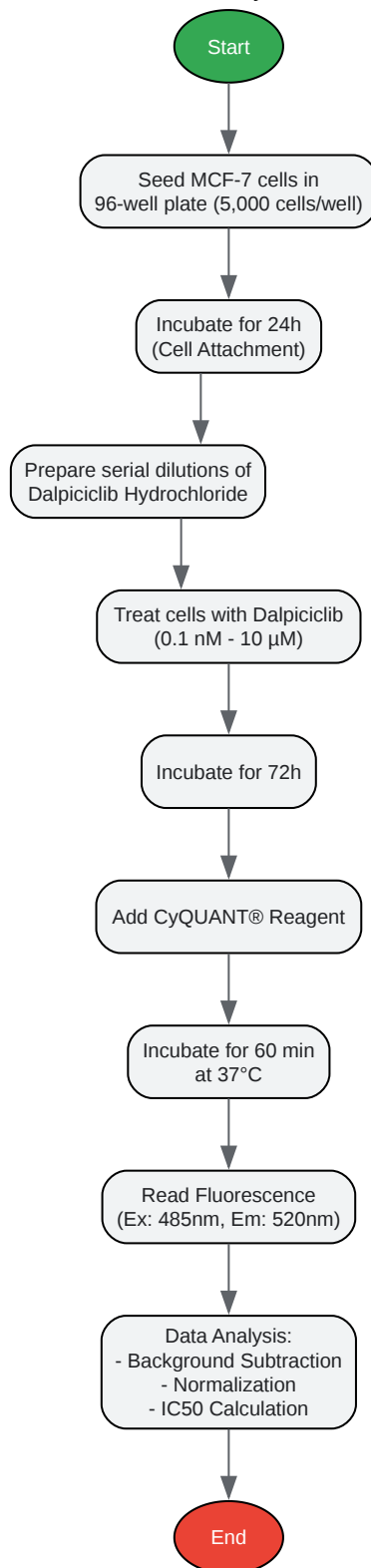
Procedure:

- Cell Seeding:
 - Culture MCF-7 cells to ~80% confluency.
 - Trypsinize and resuspend cells in complete growth medium to a final concentration of 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension (5,000 cells/well) into a 96-well plate.
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **Dalpiciclib hydrochloride** in DMSO.
 - Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 μ M. Ensure the final DMSO concentration in all wells is $\leq 0.1\%$.
 - Include a vehicle control (medium with 0.1% DMSO) and a no-cell background control (medium only).
 - Carefully remove the seeding medium from the wells and add 100 μ L of the prepared drug dilutions or control solutions.

- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Cell Proliferation Measurement (CyQUANT® Assay):
 - Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.
 - Add 100 µL of the 2X detection reagent to each well.
 - Incubate the plate for 60 minutes at 37°C, protected from light.
 - Measure the fluorescence intensity using a microplate reader with the appropriate filter set.
- Data Analysis:
 - Subtract the average fluorescence of the no-cell background control wells from all other wells.
 - Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% cell viability).
 - Plot the % cell viability against the logarithm of the Dapiciclib concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Cell Proliferation Assay Workflow

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Caption: Workflow for determining the IC50 of Dalpiciclib using a fluorescence-based proliferation assay.

Western Blot Analysis of Rb Phosphorylation

To confirm the mechanism of action of Dalpiciclib, a Western blot can be performed to assess the phosphorylation status of the Rb protein.

Procedure:

- Cell Culture and Treatment:
 - Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of Dalpiciclib (e.g., 0, 10, 100, 1000 nM) for 24 hours.
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780) and total Rb. A loading control like β-actin should also be used.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated Rb should be observed in Dalpiciclib-treated cells compared to the vehicle control, while the total Rb levels remain unchanged. This confirms that Dalpiciclib inhibits the phosphorylation of its target in the cell.

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